molecular formula C5H6N4O3 B1175423 1-Morpholinobutene CAS No. 15431-03-5

1-Morpholinobutene

Cat. No.: B1175423
CAS No.: 15431-03-5
Attention: For research use only. Not for human or veterinary use.
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Description

1-Morpholinobutene (hypothetical IUPAC name: 1-morpholinobut-1-ene) is a theoretical alkene derivative featuring a morpholine group (-N-(CH₂)₂O-) attached to the first carbon of a butene chain. Morpholine-containing alkenes are pivotal in organic synthesis, pharmaceuticals, and material science due to their reactivity and functional versatility .

Properties

CAS No.

15431-03-5

Molecular Formula

C5H6N4O3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

The following morpholine-alkene derivatives are analyzed based on available evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
1-Morpholino-1-cyclopentene 936-52-7 C₉H₁₅NO 153.22 Cyclic alkene, morpholine Intermediate in organic synthesis
5-(Morpholin-4-yl)pent-2-en-1-amine N/A C₉H₁₈N₂O 170.25 Linear alkene, morpholine, amine Pharmaceuticals, agrochemicals
Methyl 5-amino-2-morpholinobenzoate 4031-84-9 C₁₂H₁₆N₂O₃ 236.27 Aromatic ester, morpholine Specialty chemical synthesis

Key Observations :

  • 1-Morpholino-1-cyclopentene features a cyclic alkene, enhancing ring strain and reactivity in cycloaddition reactions compared to linear analogs .
  • 5-(Morpholin-4-yl)pent-2-en-1-amine ’s amine group increases its utility in drug design, enabling hydrogen bonding and catalytic interactions .
  • Methyl 5-amino-2-morpholinobenzoate’s aromaticity and ester group make it suitable for electrophilic substitutions or polymer precursors .
Reactivity and Stability
  • Cyclic vs. Linear Alkenes: The cyclic structure of 1-Morpholino-1-cyclopentene may confer higher reactivity in Diels-Alder reactions compared to linear alkenes like 5-(Morpholin-4-yl)pent-2-en-1-amine, which is more flexible but less strained .
  • Functional Group Influence: The amine group in 5-(Morpholin-4-yl)pent-2-en-1-amine enhances nucleophilicity, whereas the ester in Methyl 5-amino-2-morpholinobenzoate directs electrophilic aromatic substitution .

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